

# Rivasterat's Safety Profile: A Comparative Analysis with Existing AMD Treatments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Rivasterat |
| Cat. No.:      | B15602024  |

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

“

*Executive Summary: This guide provides a comparative overview of the safety profiles of current treatments for Age-related Macular Degeneration (AMD) and the investigational drug **Rivasterat**. While comprehensive safety data for existing therapies are readily available and summarized herein, public data on the safety and tolerability of **Rivasterat** in the context of AMD remains limited. This document aims to collate the known information on **Rivasterat** and present a detailed analysis of the safety of established AMD treatments to serve as a benchmark for future comparative assessments.*

## Introduction to Rivasterat

**Rivasterat** is an investigational small molecule, cholesterol-derived steroid with anti-inflammatory properties being developed by Curacle.<sup>[1]</sup> Its multifaceted mechanism of action is reported to include the inhibition of Chemokine CCL2, Interleukin 1 beta, and Vascular Endothelial Growth Factors (VEGF).<sup>[2]</sup> The drug has been in Phase I clinical trials for wet AMD and age-related macular degeneration, and a Phase II trial for diabetic macular edema.<sup>[2]</sup> However, recent development reports specifically concerning its progression in AMD are not

publicly available.[\[2\]](#) Due to the early stage of its clinical development, detailed safety and tolerability data from these trials have not been published.

## Safety Profiles of Existing AMD Treatments

The current landscape of AMD treatment encompasses several drug classes and therapeutic modalities, each with a distinct and well-documented safety profile. These are broadly categorized into anti-VEGF agents for neovascular (wet) AMD, complement inhibitors for geographic atrophy (GA), and laser-based therapies.

### Anti-VEGF Agents

Intravitreal injections of anti-VEGF agents are the standard of care for wet AMD. This class includes aflibercept, ranibizumab, bevacizumab, and the bispecific antibody faricimab. While highly effective, they are associated with a range of ocular and, less commonly, systemic adverse events.

Table 1: Ocular Adverse Events Associated with Intravitreal Anti-VEGF Agents

| Adverse Event  | Aflibercept                                                                                                                | Ranibizumab                                                                              | Bevacizumab                                          | Faricimab                                            |
|----------------|----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------------------|
| Common (≥5%)   | Conjunctival hemorrhage, eye pain, cataract, vitreous detachment, vitreous floaters, increased intraocular pressure.[1][3] | Conjunctival hemorrhage, eye pain, vitreous floaters, increased intraocular pressure.[4] | Subconjunctival hemorrhage.[5]                       | Conjunctival hemorrhage.                             |
| Serious (<1%)  | Endophthalmitis, retinal detachment, hypersensitivity, retinal tear.[3]                                                    | Endophthalmitis, rhegmatogenous retinal detachment, iatrogenic traumatic cataract.[4]    | Endophthalmitis, retinal detachment.[6]              | Intraocular inflammation, retinal vasculitis. [7][8] |
| Other Reported | Corneal epithelium defect, vision blurred, ocular hyperemia, lacrimation increased, eyelid edema.[1]                       | Reduced visual acuity, retinal hemorrhage.[9]                                            | Vitreous hemorrhage, uveitis, traumatic cataract.[5] | Vitritis, cystoid macular edema.                     |

Table 2: Systemic Adverse Events Associated with Intravitreal Anti-VEGF Agents

| Adverse Event                         | Aflibercept                                                          | Ranibizumab                                      | Bevacizumab                                                                                                                       | Faricimab                                                    |
|---------------------------------------|----------------------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Arterial Thromboembolic Events (ATEs) | Potential risk, though low incidence reported in clinical trials.[4] | 1.9% in the first year of controlled studies.[4] | Low incidence reported, including cerebrovascular accidents (0.5%) and myocardial infarctions (0.4%) in a retrospective study.[6] | Comparable safety profile to other anti-VEGF agents.[10][11] |
| Common Non-Ocular Side Effects        | -                                                                    | Nasopharyngitis, anemia, nausea, cough.[4]       | -                                                                                                                                 | -                                                            |

## Complement Inhibitors for Geographic Atrophy

For the treatment of GA, an advanced form of dry AMD, two complement inhibitors are approved: pegcetacoplan and avacincaptad pegol.

Table 3: Ocular Adverse Events Associated with Complement Inhibitors

| Adverse Event             | Pegcetacoplan                                                                                                                                                                    | Avacincaptad Pegol                                                                                                                                                                                                          |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common                    | New-onset exudative AMD (12.2% monthly, 6.7% every other month over 24 months).                                                                                                  | Conversion to neovascular AMD (predicted annualized rate of ~6.17%). <a href="#">[12]</a>                                                                                                                                   |
| Serious                   | Intraocular inflammation (1.9%), ischemic optic neuropathy (0.1%), infectious endophthalmitis (0.1%). <a href="#">[13]</a> No reported cases of vasculitis. <a href="#">[13]</a> | Acute rise in intraocular pressure (3%), vitreous hemorrhage (0.2%). <a href="#">[12]</a> No reports of endophthalmitis, intraocular inflammation, or ischemic optic neuropathy in a real-world study. <a href="#">[12]</a> |
| Pharmacovigilance Reports | Associated with iris hemorrhage, choroidal neovascularization, retinal vasculitis, hemorrhagic occlusive retinal vasculitis, and bacterial endophthalmitis. <a href="#">[14]</a> | Associated with choroidal neovascularization, vitritis, dry AMD, and cystoid macular edema. <a href="#">[14]</a>                                                                                                            |

## Laser Therapies

Laser photocoagulation and photodynamic therapy (PDT) are less commonly used now but remain options for certain cases of wet AMD.

Table 4: Adverse Events Associated with Laser Therapies for Wet AMD

| Therapy                    | Common Adverse Events                                                                                                                                       | Serious Adverse Events                                                                                                          |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Laser Photocoagulation     | Blind spot (scotoma) due to laser scar, blurred vision. <a href="#">[15]</a><br><a href="#">[16]</a> <a href="#">[17]</a>                                   | Accidental treatment of the central macula, bleeding into the eye, retinal damage. <a href="#">[15]</a><br><a href="#">[16]</a> |
| Photodynamic Therapy (PDT) | Temporary visual disturbances, back pain related to injection, photosensitivity reactions. <a href="#">[2]</a><br><a href="#">[18]</a> <a href="#">[19]</a> | New blind spot, severe temporary loss of visual sharpness. <a href="#">[2]</a> <a href="#">[19]</a>                             |

## Experimental Protocols

Detailed experimental protocols for the clinical trials of **Rivasterat** are not publicly available. For the established treatments, the methodologies are extensive and can be found in the primary publications of their respective pivotal clinical trials (e.g., VIEW 1 and VIEW 2 for aflibercept; MARINA and ANCHOR for ranibizumab; GATHER1 and GATHER2 for avacincaptad pegol; OAKS and DERBY for pegcetacoplan).

A generalized workflow for a Phase I/II clinical trial assessing the safety of a new intravitreal agent for AMD would typically involve:

- Patient Screening and Enrollment: Subjects with a confirmed diagnosis of the specific type of AMD are recruited based on defined inclusion and exclusion criteria.
- Baseline Assessment: Comprehensive ophthalmic examination, including best-corrected visual acuity (BCVA), intraocular pressure (IOP) measurement, fundus photography, optical coherence tomography (OCT), and fluorescein angiography (FA). Systemic health is also evaluated.
- Treatment Administration: The investigational drug is administered via intravitreal injection under aseptic conditions. Dose-escalation cohorts are common in early-phase trials.
- Follow-up Visits: Patients are monitored at regular intervals (e.g., day 1, week 1, month 1, and then monthly). Each visit includes assessment of visual acuity, IOP, and ophthalmic examination to detect any adverse events. Imaging (OCT, FA) is used to monitor anatomical changes.
- Safety Monitoring: All ocular and systemic adverse events are recorded and graded for severity and relationship to the study drug. A Data and Safety Monitoring Board (DSMB) typically oversees the safety data.
- Data Analysis: The incidence and nature of all adverse events are analyzed to determine the safety and tolerability profile of the drug.

## Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

## Conclusion

A comprehensive comparison of **Rivasterat**'s safety profile with existing AMD treatments is currently hampered by the lack of publicly available clinical trial data for **Rivasterat**. While its multi-target mechanism of action presents a novel approach to AMD therapy, its safety and tolerability in this patient population are yet to be established. In contrast, the safety profiles of approved anti-VEGF agents, complement inhibitors, and laser therapies are well-characterized, providing a robust framework for evaluating emerging treatments. As **Rivasterat** progresses through clinical development, the publication of its safety data will be crucial for the scientific community to ascertain its potential role in the management of AMD. Researchers and clinicians should remain vigilant for forthcoming data from Curacle to make informed assessments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Welcome to LWC Communities! [eyleahdhcp.com]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. Homepage [ophthalmology.bayer.com]
- 4. LUCENTIS® (ranibizumab) Important Safety Information for wAMD [lucentis.com]
- 5. Systemic and Ocular Adverse Events with Intravitreal Anti-VEGF Therapy Used in the Treatment of Diabetic Retinopathy: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of a flexible dosing regimen of ranibizumab in neovascular age-related macular degeneration: the SUSTAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of faricimab for neovascular age-related macular degeneration: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of faricimab for neovascular age-related macular degeneration: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-World Experience of Geographic Atrophy Treatment With Avacincaptad Pegol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pegcetacoplan Treatment for Geographic Atrophy in Age-Related Macular Degeneration Over 36 Months: Data From OAKS, DERBY, and GALE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ophthalmology360.com [ophthalmology360.com]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. shannonhealthsystemib.staywellsolutionsonline.com [shannonhealthsystemib.staywellsolutionsonline.com]
- 17. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 18. Photodynamic Therapy for Age-Related Macular Degeneration [cham.org]
- 19. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- To cite this document: BenchChem. [Rivasterat's Safety Profile: A Comparative Analysis with Existing AMD Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602024#rivasterat-s-safety-profile-compared-to-existing-amd-treatments>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)